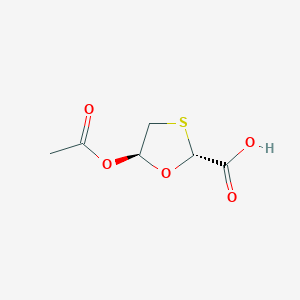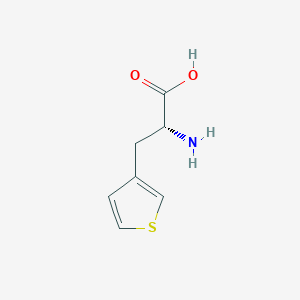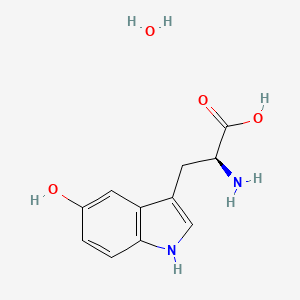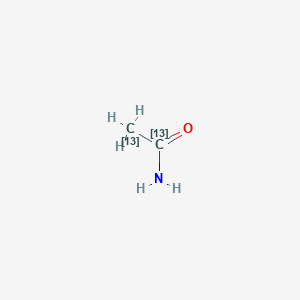
6β-Metil Fluorometolona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6beta-Methyl Fluorometholone involves chemoselective hydrogenation processes. Marcos-Escribano et al. (2009) developed an efficient hydrogenation method for 17α-hydroxy-6-methylen-pregna-4,9(11)-diene-3,20-dione using wet Pd on carbon and triethylamine, yielding the corresponding 6α-methyl-pregnane. This process facilitated a large-scale synthesis approach, achieving an overall yield of 45% for Fluorometholone (Marcos-Escribano, Bermejo, Lorente, & Iglesias, 2009).
Molecular Structure Analysis
The molecular structure of Fluorometholone has been elucidated through various analytical techniques. Park, Lee, and Cho (1992) conducted a study to determine the structure, revealing a monoclinic crystal system with specific bond lengths and angles that adhere to normal limits. The analysis highlighted the planarity of ring A, the symmetrical chair conformation of ring B, and the distorted chair conformation of ring C, with ring D adopting an intermediate conformation between 13-14-half-chair and 13-envelope (Park, Lee, & Cho, 1992).
Chemical Reactions and Properties
Fluorometholone's chemical reactivity, particularly involving halogenated compounds, is notable. Toscano et al. (1977) explored the synthesis and topical anti-inflammatory properties of various 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione derivatives. The study demonstrated that the introduction of a halogen atom at specific positions of the steroid structure significantly affects the compound's reactivity and stability, leading to high topical anti-inflammatory activity without systemic effects (Toscano, Grisanti, Fioriello, Barlotti, Bianchetti, & Riva, 1977).
Aplicaciones Científicas De Investigación
Medicina
6β-Metil Fluorometolona es un glucocorticoide sintético {svg_1}. Tiene propiedades antiinflamatorias {svg_2} y se utiliza para el tratamiento de la inflamación corticosteroide-responsiva de la conjuntiva palpebral y bulbar, la córnea y el segmento anterior del globo ocular {svg_3} {svg_4}.
Bioquímica
This compound se utiliza en la investigación bioquímica {svg_5} {svg_6}. Interactúa con los receptores de glucocorticoides citoplasmáticos, lo que activa estos receptores, que median la expresión génica {svg_7}.
Farmacología
En farmacología, this compound se utiliza para aliviar la inflamación localizada tanto en la conjuntiva palpebral como bulbar, la córnea y el segmento anterior del globo ocular {svg_8}. También se utiliza en el tratamiento de las afecciones alérgicas e inflamatorias del ojo {svg_9}.
Proteómica
This compound se utiliza en la investigación proteómica {svg_10}. Se utiliza como bioquímico para la investigación proteómica {svg_11}.
Mecanismo De Acción
6|A-Methyl Fluorometholone, also known as 6beta-Methyl Fluorometholone or (6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one, is a synthetic glucocorticoid . It is primarily used in the treatment of inflammatory eye diseases .
Target of Action
The primary targets of 6|A-Methyl Fluorometholone are glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
6|A-Methyl Fluorometholone acts by binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex . This complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene expression . The result is a decrease in the production of pro-inflammatory proteins and an increase in the production of anti-inflammatory proteins .
Biochemical Pathways
The action of 6|A-Methyl Fluorometholone affects several biochemical pathways. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .
Result of Action
The result of 6|A-Methyl Fluorometholone’s action is a reduction in inflammation and immune response. This is achieved through the suppression of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This leads to relief from symptoms in conditions such as inflammatory eye diseases .
Safety and Hazards
Propiedades
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15+,17+,18+,19+,20+,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOZLTXFLGPHNG-KAUKBTFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)



![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)